2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile
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Overview
Description
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of sulfonyl-containing nitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-imidazole and a suitable sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may be employed to enhance efficiency and yield.
Automated Purification Systems: Automated systems for purification and isolation of the final product are used to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Nucleophiles: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted imidazole compounds.
Scientific Research Applications
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The pathways involved depend on the specific application and target of the compound. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-3’-(3-methoxyphenyl)-1’,5-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole: This compound shares the sulfonyl group and nitrile functionality but differs in its overall structure and applications.
Other Sulfonyl Nitriles: Compounds with similar functional groups but different ring systems or substituents.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-imidazol-2-YL)-3-oxopropanenitrile is unique due to its specific combination of functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O3S |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-4-3-10-8(11)7(12)6(5-9)15(2,13)14/h3-4,6H,1-2H3 |
InChI Key |
BRZCPLYIOXFERH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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